6-Methoxy-2-piperazin-1-yl-quinoline

Description

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

6-methoxy-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3O/c1-18-12-3-4-13-11(10-12)2-5-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |

InChI Key |

CAQRXQFEWPUTBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Methoxy-2-piperazin-1-yl-quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. This compound, belonging to the quinoline and piperazine heterocyclic classes, is a subject of interest in medicinal chemistry due to the established biological activities of its constituent moieties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the molecule's fundamental characteristics and methodologies for its synthesis and analysis.

Introduction: The Quinoline-Piperazine Scaffold

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Similarly, the piperazine moiety is a common functional group in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial interactions with biological targets. The conjugation of these two pharmacophores in 6-Methoxy-2-piperazin-1-yl-quinoline creates a molecule with significant potential for biological activity, making it a person of interest in medicinal chemistry research.[3][4] This guide will delve into the specific molecular attributes of this compound.

Molecular Structure and Properties

The structural and physicochemical properties of 6-Methoxy-2-piperazin-1-yl-quinoline are fundamental to its behavior in chemical and biological systems.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-(piperazin-1-yl)quinoline | [5] |

| CAS Number | 24672-23-9 | [5] |

| Molecular Formula | C₁₄H₁₇N₃O | [5] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 | Inferred |

| Molecular Weight | 243.31 g/mol | [5] |

Structural Elucidation

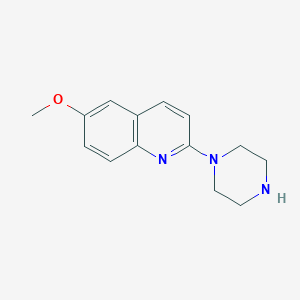

The molecular structure of 6-Methoxy-2-piperazin-1-yl-quinoline consists of a quinoline ring substituted with a methoxy group at the 6-position and a piperazine ring at the 2-position.

Diagram: Molecular Structure of 6-Methoxy-2-piperazin-1-yl-quinoline

Caption: 2D representation of 6-Methoxy-2-piperazin-1-yl-quinoline.

The planarity of the quinoline ring system influences the overall molecular conformation, while the piperazine ring typically adopts a chair conformation to minimize steric strain. The methoxy group at the 6-position can influence the electronic properties of the quinoline ring through resonance and inductive effects.

Synthesis and Purification

Rationale for the Synthetic Approach

The proposed synthesis begins with the construction of the quinoline core via a Conrad-Limpach or related reaction, followed by functionalization to introduce the piperazine moiety. This approach allows for the controlled and sequential installation of the desired substituents. A key step involves the conversion of a hydroxyl or chloro group at the 2-position of the quinoline to facilitate nucleophilic substitution by piperazine.

Diagram: Synthetic Pathway Overview

Caption: Proposed synthetic route for 6-Methoxy-2-piperazin-1-yl-quinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxy-4-hydroxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine and ethyl acetoacetate.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture in a high-boiling point solvent like toluene or Dowtherm A under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and isolate the intermediate, an anilinocrotonate. This intermediate is then cyclized by heating in a high-temperature medium like polyphosphoric acid (PPA). The resulting solid, 6-methoxy-4-hydroxy-2-methylquinoline, is isolated by filtration, washed, and dried.

Step 2: Chlorination of the Quinoline Core

-

Reaction Setup: Suspend the 6-methoxy-4-hydroxy-2-methylquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture under reflux. The hydroxyl group at the 4-position and potentially the methyl group at the 2-position will be converted to chloro groups.

-

Work-up and Isolation: Carefully quench the reaction mixture with ice water and neutralize with a base. The resulting precipitate, the chlorinated quinoline derivative, is filtered, washed, and dried.

Step 3: Nucleophilic Substitution with N-Boc-piperazine

-

Reaction Setup: Dissolve the chlorinated quinoline derivative in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: Add N-Boc-piperazine and a base such as potassium carbonate (K₂CO₃). Heat the mixture to facilitate the nucleophilic aromatic substitution of the chloro group at the 2-position by the secondary amine of the Boc-protected piperazine.

-

Work-up and Isolation: After the reaction is complete, as monitored by TLC, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Step 4: Deprotection to Yield the Final Product

-

Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).

-

Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.

-

Work-up and Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 6-Methoxy-2-piperazin-1-yl-quinoline, often as a salt (e.g., TFA salt).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Methoxy-2-piperazin-1-yl-quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and piperazine protons. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm). The methoxy group will present as a singlet around 3.9 ppm. The piperazine protons will show as multiplets in the aliphatic region (typically 2.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the range of 100-160 ppm. The methoxy carbon will appear around 55 ppm, and the piperazine carbons will be observed in the 40-55 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 244.14.

-

Fragmentation Pattern: The fragmentation of the parent ion would likely involve cleavage of the piperazine ring and loss of neutral fragments. Common fragmentations for piperazine-containing compounds include the loss of ethyleneimine fragments. The quinoline ring itself is relatively stable, but fragmentation can occur with higher collision energies.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or TFA) is typically used. The purity is determined by the peak area percentage.

Potential Applications in Drug Development

The 6-Methoxy-2-piperazin-1-yl-quinoline scaffold holds promise for various therapeutic applications, primarily due to the known biological activities of its constituent parts.

-

Anticancer Activity: Many quinoline and piperazine derivatives have demonstrated potent anticancer properties. They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and cell signaling pathways involved in cancer progression.

-

Antibacterial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine. The introduction of a piperazine moiety can modulate the compound's activity against bacterial and parasitic pathogens.[3]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors, suggesting that 6-Methoxy-2-piperazin-1-yl-quinoline could be explored for its potential in treating neurological disorders.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The versatile nature of the quinoline-piperazine scaffold suggests that this compound and its derivatives warrant further investigation for their potential therapeutic applications.

References

- Bhat, Z. S., et al. (2017). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial and antituberculosis properties. MedChemComm, 8(11), 2133-2141.

- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1245, 131065.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 445-451.

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]

-

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine. PubChem. Available at: [Link]

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022.

-

6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. INCEMC. Available at: [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 213-215.

- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Molbank, 2022(3), M1400.

- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 849-856.

-

Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- Method for synthetizing 6-methoxyquinoline. Google Patents.

Sources

- 1. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. rsc.org [rsc.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Page loading... [guidechem.com]

Technical Monograph: 6-Methoxy-2-piperazin-1-yl-quinoline Derivatives

Advanced Ligand Design for Serotonergic Modulation

Executive Summary

This technical guide provides a comprehensive analysis of 6-Methoxy-2-piperazin-1-yl-quinoline (6-MeO-Quipazine) and its structural derivatives. As a member of the arylpiperazine class, this scaffold represents a critical junction in medicinal chemistry, bridging the gap between non-selective serotonin agonists and highly selective serotonin transporter (SERT) inhibitors. This document details the synthetic pathways, structure-activity relationships (SAR), and pharmacological protocols necessary for the development and evaluation of these compounds.

Chemical Identity & Structural Basis

The core structure, 2-(1-piperazinyl)quinoline (Quipazine), is a privileged scaffold in neuropharmacology. The introduction of a methoxy group at the 6-position creates a distinct electronic and steric profile that alters receptor subtype selectivity compared to the parent compound or its nitro-substituted analogues.

| Property | Specification |

| IUPAC Name | 6-methoxy-2-(piperazin-1-yl)quinoline |

| Common Name | 6-Methoxyquipazine |

| Molecular Formula | |

| Molecular Weight | 243.30 g/mol |

| Core Scaffold | Quinoline |

| Key Pharmacophore | N-arylpiperazine (Serotonin mimetic) |

1.1 Structural Significance

The piperazine ring acts as a bioisostere for the ethylamine side chain of serotonin (5-HT), allowing the basic nitrogen to interact with the conserved aspartate residue in 5-HT receptors (D3.32). The quinoline ring provides a rigid hydrophobic platform that mimics the indole nucleus of serotonin but with extended

Pharmacology & Mechanism of Action

6-Methoxy-2-piperazin-1-yl-quinoline functions as a dual-acting serotonergic modulator . Its activity profile is distinct from the 6-nitro derivative (a potent SERT inhibitor) and the unsubstituted parent (a non-selective 5-HT agonist).

-

Primary Mechanism: Agonism at 5-HT

receptor subtypes (5-HT -

Secondary Mechanism: Inhibition of the Serotonin Transporter (SERT).

-

Causality of Action: The 6-methoxy group functions as an electron-donating group (EDG). Unlike the electron-withdrawing nitro group in 6-nitroquipazine—which dramatically increases SERT affinity (

nM) by enhancing

2.1 Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by this scaffold.

Caption: Dual pharmacodynamic action of 6-MeO-Quipazine on SERT inhibition and Gq-coupled 5-HT2 receptor activation.

Structure-Activity Relationship (SAR)

The biological activity of 2-piperazinylquinolines is tightly controlled by the substituent at the 6-position.

| Substituent (C6) | Electronic Nature | Primary Effect | SERT Affinity ( |

| -H (Quipazine) | Neutral | Non-selective 5-HT Agonist | Moderate |

| -NO | Strong EWG | Potent SERT Inhibition | High (< 1 nM) |

| -OCH | EDG (Resonance) | Balanced Agonist/SERT activity | Moderate-High |

| -Cl / -Br | Weak EWG | Retains SERT affinity | High |

Expert Insight: The 6-position aligns with a specific hydrophobic pocket in the SERT binding site. Electron-withdrawing groups (EWG) likely enhance binding through increased dipole interactions or by reducing the electron density of the aromatic ring, facilitating

Synthetic Chemistry Protocols

The synthesis of 6-methoxy-2-piperazin-1-yl-quinoline is best achieved via Nucleophilic Aromatic Substitution (

4.1 Synthesis Workflow

-

Precursor Synthesis: Conversion of p-anisidine to 6-methoxyquinoline (Skraup synthesis) or direct chlorination of 6-methoxyquinoline-N-oxide.

-

Activation: Chlorination at the 2-position using

. -

Coupling:

with excess piperazine.

Caption: Step-wise synthesis via N-oxide activation and nucleophilic substitution.

4.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

-

Reagents: 6-Methoxyquinoline-N-oxide (1.0 eq), Phosphorus oxychloride (

, 5.0 eq). -

Procedure:

-

Dissolve 6-methoxyquinoline-N-oxide in dry chloroform.

-

Add

dropwise at 0°C under -

Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Critical Step: Quench carefully with ice-water. Basify to pH 8 with

. Extract with DCM. -

Purify via column chromatography.

-

Self-Validation: The appearance of a chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spec confirms the intermediate.

-

Step 2: Coupling with Piperazine

-

Reagents: 2-Chloro-6-methoxyquinoline (1.0 eq), Anhydrous Piperazine (5.0 eq), Ethanol (Abs).

-

Procedure:

-

Dissolve the chloro-quinoline in absolute ethanol.

-

Add piperazine (excess is crucial to prevent bis-quinoline formation).

-

Reflux for 12–18 hours.

-

Evaporate solvent. Resuspend in water and extract with DCM.

-

Wash organic layer with brine, dry over

. -

Crystallization: Convert to hydrochloride salt using HCl/Ether for stability and solubility.

-

Biological Evaluation Protocols

To validate the activity of the synthesized derivatives, the following assays are standard.

5.1 Radioligand Binding Assay (SERT)

This assay measures the affinity (

-

Source: Rat cortical membranes or HEK293 cells expressing human SERT.

-

Radioligand:

-Paroxetine or -

Protocol:

-

Incubate membranes (100

g protein) with radioligand (0.2 nM) and varying concentrations of test compound ( -

Incubate for 60 min at 25°C.

-

Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

and convert to

-

5.2 Functional Assay (Ca2+ Flux)

Determines agonist activity at 5-HT

-

System: CHO cells expressing recombinant 5-HT

. -

Indicator: Fluo-4 AM (Calcium sensitive dye).

-

Readout: Fluorescence intensity (

) upon ligand addition. Agonists will induce a spike in intracellular calcium.

References

-

Lee, B. S., et al. (2002).[1] "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines." Bioorganic & Medicinal Chemistry Letters. Link

-

Lee, B. S., et al. (2000). "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1." Bioorganic & Medicinal Chemistry Letters. Link

- Glennon, R. A., et al. (1984). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry.

- Karaman, R., et al. (2016).

Sources

The 2-Piperazin-1-yl-quinoline Scaffold: A Technical Deep Dive

From Serotonergic Probes to Multi-Target Therapeutics

Executive Summary & Core Directive

This technical guide analyzes the 2-piperazin-1-yl-quinoline scaffold, a privileged structure in medicinal chemistry. Historically anchored by the discovery of Quipazine , this scaffold has evolved from a serotonergic probe to a versatile template for designing dual-action antidepressants, antipsychotics, and recent EGFR/VEGFR inhibitors in oncology.

This document is structured for drug discovery scientists . It moves beyond historical trivia to explore the causality of scaffold selection, detailed synthetic protocols, and self-validating pharmacological assays.

Historical Genesis: The Quipazine Paradigm

The story of this scaffold begins in the mid-20th century, driven by the search for non-tryptamine serotonin (5-HT) mimetics.

The Discovery of Quipazine (1960s)

In the late 1960s, researchers synthesized 2-(1-piperazinyl)quinoline (Quipazine) while exploring quinoline derivatives for central nervous system (CNS) activity. Unlike the indole-based structure of serotonin or LSD, Quipazine possessed a rigid quinoline core coupled with a basic piperazine ring.

-

The Breakthrough: It was found to be a potent 5-HT receptor agonist , specifically activating 5-HT2A and 5-HT3 receptors.[1]

-

Significance: This proved that the indole nucleus was not strictly required for serotonergic activity, opening a new chemical space for 5-HT modulators. Quipazine became the standard "non-indole" tool compound for studying serotonin receptors.

Structural Evolution

The scaffold's utility lies in its bifunctional nature :

-

Quinoline Ring: Provides lipophilicity and

- -

Piperazine Moiety: The distal nitrogen (N4) acts as a proton acceptor/donor, mimicking the ethylamine side chain of serotonin, essential for ionic bonding with the conserved Aspartate residue in GPCRs.

Pharmacological Mechanics & Signaling

Understanding the why behind the activity is crucial for rational drug design.

Mechanism of Action: 5-HT2A Activation

Quipazine and its derivatives primarily target the 5-HT2A receptor , a G-protein coupled receptor (GPCR). Upon binding, the scaffold stabilizes the active conformation of the receptor, triggering the Gq/11 signaling cascade.

Key Pathway Dynamics:

-

Ligand Binding: The protonated piperazine nitrogen forms a salt bridge with Asp155 (3.32) in the receptor.

-

G-Protein Coupling: Recruitment of G

q. -

Effector Activation: Phospholipase C (PLC) hydrolysis of PIP2.

-

Second Messengers: Release of IP3 (calcium mobilization) and DAG (PKC activation).

Visualization: 5-HT2A Signaling Cascade

The following diagram illustrates the downstream effects of 2-piperazinyl-quinoline binding.

Caption: Signal transduction pathway activated by Quipazine-like scaffolds at the 5-HT2A receptor.

Synthetic Architectures

For the bench scientist, the synthesis of this scaffold must be robust and scalable. We present two primary methodologies: the Classical SNAr (Nucleophilic Aromatic Substitution) and the Modern Buchwald-Hartwig Coupling.

Method A: Classical SNAr (The "Green" Route)

This method relies on the reactivity of 2-chloroquinoline. The electron-deficient nature of the pyridine ring in quinoline facilitates nucleophilic attack at the 2-position.

Protocol:

-

Reagents: 2-Chloroquinoline (1.0 eq), Piperazine (anhydrous, 3.0–5.0 eq).

-

Solvent: Isopropanol or neat (solvent-free).

-

Conditions: Reflux (80–100°C) for 4–12 hours.

-

Work-up:

-

Cool reaction mixture.

-

Precipitate with water or extract with dichloromethane (DCM).

-

Wash with brine to remove excess piperazine.

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM:MeOH 9:1).

-

Why this works: The excess piperazine acts as both the nucleophile and the base to scavenge the HCl generated.

Method B: Buchwald-Hartwig Amination (For Sterically Hindered Derivatives)

When the quinoline ring possesses electron-donating groups (deactivating SNAr) or the amine is hindered, Pd-catalyzed coupling is required.

Protocol:

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

-

Ligand: BINAP or Xantphos (2-4 mol%).

-

Base: NaOtBu or Cs2CO3 (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100°C under Argon/Nitrogen for 12–24h.

Visualization: Synthetic Pathways

Caption: Dual synthetic strategies for accessing the 2-piperazinyl-quinoline core.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes how structural modifications impact biological targets.

| Structural Zone | Modification | Effect on Pharmacology |

| Quinoline Ring (Pos 6/7) | Electron-withdrawing (e.g., -NO2, -Cl) | Increases 5-HT2A affinity; 6-nitroquipazine is a potent uptake inhibitor. |

| Quinoline Ring (Pos 4) | Substitution (e.g., -CH3) | Often reduces serotonergic affinity; shifts selectivity toward antimalarial activity (chloroquine-like). |

| Linker (C2-N1) | Methylation of N1 | Abolishes activity (Steric clash). |

| Piperazine (N4) | Free NH | Non-selective 5-HT agonist.[2] |

| Piperazine (N4) | Aryl/Benzyl substitution | Increases selectivity for 5-HT2A vs 5-HT3; introduces SSRI/SNRI activity (dual action). |

| Piperazine (N4) | Long alkyl chains | Shifts activity towards antimicrobial/efflux pump inhibition. |

Modern Therapeutic Applications

While historically a CNS probe, the scaffold has found new life in oncology and infectious disease.

-

Oncology (EGFR/VEGFR Inhibitors):

-

Recent studies (2017-2024) have utilized the 2-piperazinyl-quinoline core to dock into the ATP-binding site of tyrosine kinases.

-

Mechanism: The quinoline mimics the adenine of ATP, while the piperazine tail extends into the solvent-exposed region or interacts with the ribose-binding pocket.

-

Key Reference: Derivatives showing IC50 < 2 μM against MCF-7 breast cancer lines [4].[3]

-

-

Antimicrobial & Antimalarial:

-

Distinct from the 4-aminoquinoline (Chloroquine) class, 2-piperazinyl derivatives act as efflux pump inhibitors in resistant bacterial strains.

-

References

-

Grokipedia. Quipazine: Pharmacology, Chemistry, and History.[1]Link

-

Bentham Science. Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline. Mini-Reviews in Organic Chemistry. Link

-

PubChem. Quipazine (Compound Summary). National Library of Medicine. Link

-

Wiley Online Library. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors.Link

-

ACS Publications. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience. Link

Sources

The Methoxy-Quinoline Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Foreword: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features allow for diverse functionalization, leading to a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern targeted cancer therapies, quinoline-based compounds have consistently proven their therapeutic value.[3][4] This technical guide delves into a specific, yet profoundly significant, subset of these derivatives: the methoxy-quinolines. The introduction of the methoxy (-OCH3) group, a seemingly simple modification, imparts a nuanced and powerful influence on the physicochemical properties and biological activity of the quinoline core. Understanding the structure-activity relationships (SAR) of these ligands is paramount for researchers, scientists, and drug development professionals seeking to harness their full therapeutic potential. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and SAR of methoxy-quinoline ligands across various therapeutic areas, grounded in field-proven insights and authoritative references.

The Strategic Importance of the Methoxy Group in Quinoline Scaffolds

The methoxy group, while small, is a potent modulator of a molecule's properties. Its influence stems from a combination of electronic and steric effects that can dramatically alter a ligand's interaction with its biological target.

-

Electronic Effects : The oxygen atom in the methoxy group possesses lone pairs of electrons, making it a strong electron-donating group through resonance. This increased electron density on the quinoline ring can enhance interactions with biological targets, such as through improved heme binding in antimalarial applications or by modulating the electronic environment of pharmacophoric features.[5] Conversely, the inductive effect of the oxygen atom can also play a role. The interplay of these electronic effects is highly dependent on the position of the methoxy group on the quinoline ring.

-

Lipophilicity and Bioavailability : The methoxy group increases the lipophilicity of the quinoline scaffold. This can enhance membrane permeability and improve oral bioavailability, crucial parameters in drug design. However, an excessive increase in lipophilicity can also lead to off-target effects and toxicity. Therefore, the strategic placement and number of methoxy groups are critical for optimizing the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability : Methoxy groups can be sites of metabolic transformation, typically through O-demethylation by cytochrome P450 enzymes. While this can lead to the formation of active metabolites, it can also be a pathway for rapid clearance. Understanding the metabolic fate of methoxy-quinolines is essential for designing compounds with appropriate half-lives.

-

Conformational Influence : The steric bulk of the methoxy group, although modest, can influence the preferred conformation of the molecule and its side chains. This can have a profound impact on the ligand's ability to fit into the binding pocket of a target protein, thereby affecting its potency and selectivity.

Navigating the SAR of Methoxy-Quinolines: A Target-Centric Approach

The biological activity of methoxy-quinoline ligands is exquisitely sensitive to the position and number of methoxy substituents. The following sections explore the SAR of these compounds in key therapeutic areas.

Anticancer Activity: Targeting the Proliferative Machinery

Quinoline derivatives have emerged as a versatile scaffold for the development of anticancer agents, acting through diverse mechanisms such as tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest.[6][7] The presence and position of methoxy groups are critical determinants of their cytotoxic potency and selectivity.

Recent studies have highlighted the potent inhibitory effects of 8-substituted quinolines, including those with methoxy groups at the C-8 position, against various cancer cell lines such as HT29 (human adenocarcinoma), HeLa (human cervical cancer), and C6 (rat glioblastoma).[8] In some series of quinoline-based anticancer agents, the presence of electron-donating substituents like methoxy groups has been shown to enhance cytotoxic activity, particularly against MCF-7 and HeLa cells.[5] For instance, a series of 2,4,8-trisubstituted quinoline derivatives were investigated as potential antitumor drugs, with the rationale that modulating the C-2 position could alter biological activity.[6]

A notable example is the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), which has demonstrated significant cytotoxic activity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[9] Another study on new quinoline derivatives as potential antitumor agents suggested that a large and bulky alkoxy substituent at the 7-position, which could include a methoxy-containing group, might be beneficial for antiproliferative activity.[10] Furthermore, some methoxy-based quinoline compounds have been shown to reduce breast tumor growth and angiogenesis by acting as dual inhibitors of EGFR and HER-2.[7]

The following diagram illustrates a generalized workflow for the initial screening of anticancer activity of novel methoxy-quinoline ligands.

Caption: Workflow for Anticancer Evaluation of Methoxy-Quinoline Ligands.

A summary of the anticancer activity of selected methoxy-quinoline derivatives is presented in the table below.

| Compound Class | Methoxy Position(s) | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| Indolo[2,3-b]quinoline | 8-methoxy | HCT116, Caco-2 | 0.33, 0.51 | Inhibition of PI3K/AKT/mTOR pathway | [9] |

| Quinoline-Chalcone Hybrids | 3,4,5-trimethoxy (on chalcone) | Various | 1.38 - 5.21 | Not specified | [4] |

| 2-aryl-quinoline | 6-methoxy | MCF-7, H-460, SF-268 | Active | Not specified | [6] |

| Indole-based quinoline | 5-methyl, methoxy (position not specified) | HL-60, K-562, MOLT-4 | 0.09 - 0.42 | Not specified | [4] |

Antimalarial Activity: Disrupting the Parasite's Lifecycle

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[11] The mechanism of action often involves the inhibition of heme detoxification in the parasite's food vacuole.[5] Methoxy-quinoline derivatives have been extensively investigated as potential antimalarial agents, with SAR studies revealing key insights.

Generally, electron-donating groups like methoxy at the para-position of an aromatic substituent on the quinoline scaffold enhance antiplasmodial activity.[5] This is likely due to improved electronic interactions with the heme target or better cellular uptake.[5] For instance, in a series of 7-chloroquinoline–chalcone hybrids, compounds with a methoxy group at the para-position exhibited higher antimalarial activity.[5] Similarly, for quinoline-imidazole hybrids, a methoxy group at the C-2 position enhanced activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.[3]

However, the influence of the methoxy group is not always straightforward. In the case of the natural antimalarial quinine, the methoxy group at the C6' position is not essential for activity, and replacing it with a halogen can even enhance its potency.[3] This highlights the importance of considering the overall molecular context in SAR studies. The following diagram illustrates the general structure of a 4-aminoquinoline and key positions for modification.

Caption: Key SAR points on the 4-aminoquinoline scaffold.

Neuroprotective and Other CNS Activities

Methoxy-quinoline derivatives have also shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[12][13] The introduction of methoxy groups at positions C-6 and C-8 has been explored for its inhibitory effects.[12] Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.[12] For example, certain 3,6,8-trimethoxyquinoline derivatives have shown good binding affinity for AChE.[12]

In the context of coumarin-quinoline hybrids, a methoxy group at position 7 of the coumarin ring led to dual inhibition of both AChE and butyrylcholinesterase (BChE).[14] However, the SAR is complex, as other electron-donating groups at the same position can lead to selective AChE inhibition.[14]

Antimicrobial and Antifungal Activities

The versatility of the methoxy-quinoline scaffold extends to antimicrobial and antifungal applications.[12] 8-Methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[15] Interestingly, the addition of a nitro group at the 5-position to create 5-Nitro-8-Methoxyquinoline resulted in reduced activity, suggesting that the electron-donating nature of the methoxy group is beneficial in this context.[15]

Experimental Protocols for SAR Studies of Methoxy-Quinoline Ligands

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of methoxy-quinoline ligands.

General Synthesis of a Methoxy-Quinoline Derivative (Example: Skraup Synthesis)

The Skraup synthesis is a classic method for preparing quinolines. This example outlines the synthesis of 8-methoxyquinoline.

Principle: The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and oxidation.

Materials:

-

2-Methoxyaniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, as a moderator)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-methoxyaniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser. The addition should be done slowly and with cooling.

-

Add a small amount of ferrous sulfate to moderate the reaction.

-

Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and may require occasional cooling.

-

After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.

-

Allow the mixture to cool to room temperature.

-

Carefully dilute the mixture with water and then neutralize the excess acid with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

-

Perform steam distillation to isolate the crude 8-methoxyquinoline.

-

Extract the distillate with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 8-methoxyquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the methoxy-quinoline compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

Principle: The SYBR Green I dye intercalates with the DNA of the Plasmodium falciparum parasites. The resulting fluorescence is proportional to the amount of parasitic DNA, which is an indicator of parasite growth.

Procedure:

-

Maintain a culture of P. falciparum in human red blood cells.

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, add serial dilutions of the methoxy-quinoline compounds.

-

Add the synchronized parasite culture to the wells. Include a negative control (parasites without drug) and a positive control (a known antimalarial drug like chloroquine).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.

-

After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing SYBR Green I dye.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a fluorescence plate reader.

-

Calculate the IC50 values from the dose-response curves.

Future Perspectives and Conclusion

The exploration of methoxy-quinoline ligands continues to be a fertile ground for drug discovery. The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas:

-

Hybrid Molecules: The combination of the methoxy-quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action is a promising strategy to combat drug resistance.[16]

-

Target-Specific Design: A deeper understanding of the molecular targets of methoxy-quinoline derivatives will enable more precise drug design, leading to compounds with fewer off-target effects.

-

Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in predicting the activity of new derivatives and guiding synthetic efforts.[17]

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E

- An Extensive Review on Biological Interest of Quinoline and Its Analogues

- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates - ResearchG

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchG

- Comprehensive review on current developments of quinoline-based anticancer agents

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega - ACS Public

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline - Taylor & Francis

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem

- Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology - ResearchG

- Application of Quinoline Ring in Structural Modification of N

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review

- Review on recent development of quinoline for anticancer activities

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI

- QSAR analysis on some 8-methoxy quinoline deriv

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC

- Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents - Bentham Science Publisher

- Structure–activity relationships (SAR) of quinoline antimalarial agents.

- Structural modifications of quinoline-based antimalarial agents: Recent developments

- SAR studies of quinoline and derivatives as potential tre

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers

- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candid

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed

- Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace

- Structure-activity relationship of anticancer drug candid

- Review Article Quinoline conjugates for enhanced antimalarial activity - e-Century Publishing Corpor

- SAR studies of quinoline and derivatives as potential tre

- Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evalu

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 14. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Note: Synthesis Protocol for 6-Methoxy-2-(piperazin-1-yl)quinoline

Executive Summary

This application note details the optimized synthesis of 6-Methoxy-2-(piperazin-1-yl)quinoline , a privileged scaffold in medicinal chemistry often associated with serotonergic (5-HT) receptor modulation. The protocol utilizes a robust Nucleophilic Aromatic Substitution (

This guide is designed for medicinal chemists and process development scientists, providing a self-validating workflow that includes precursor synthesis, coupling optimization, and critical purification logic.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a disconnection at the C2–N bond. The electron-deficient nature of the quinoline ring, particularly at the 2-position, makes it highly susceptible to nucleophilic attack, rendering the 2-chloro derivative an ideal electrophile.

Strategic Disconnection[1]

-

Target: 6-Methoxy-2-(piperazin-1-yl)quinoline

-

Primary Disconnection: C2–N (Nucleophilic Aromatic Substitution)

-

Key Intermediates: 2-Chloro-6-methoxyquinoline + Piperazine

-

Precursor Origin: The 2-chloro intermediate is derived from 6-methoxyquinolin-2(1H)-one via deformylative chlorination or direct chlorination.

Figure 1: Retrosynthetic logic flow identifying the critical C2-N bond formation.

Materials and Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 2-Chloro-6-methoxyquinoline | 1677-53-8 | >97% | Core Electrophile |

| Piperazine (Anhydrous) | 110-85-0 | >99% | Nucleophile |

| Potassium Carbonate ( | 584-08-7 | Anhydrous | Base (Proton Scavenger) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |

| Ethyl Acetate / Hexanes | - | HPLC Grade | Extraction/Purification |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Temperature Control: Oil bath with digital thermocouple (

). -

Condenser: Reflux condenser with inert gas (

or Ar) balloon. -

Purification: Flash Chromatography system (Silica gel 60) or Recrystallization setup.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline (If not purchased)

Note: If starting material is purchased, skip to Section 4.2.

Rationale: This step converts the hydroxy/oxo group of the quinolinone into a good leaving group (chloride) using Phosphoryl Chloride (

-

Setup: Charge a dry flask with 6-methoxyquinolin-2(1H)-one (1.0 equiv).

-

Reagent Addition: Add

(excess, typically 5-10 equiv) carefully. -

Reaction: Reflux at

for 2–4 hours. Monitor by TLC (disappearance of polar starting material). -

Quench (CRITICAL): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

or NaOH to pH 7–8. -

Workup: Extract with DCM (

). Dry organics over -

Yield: Expect 85–95% of a beige solid.

Step 2: Coupling - Nucleophilic Aromatic Substitution ( )

Expertise Insight: The use of excess piperazine (3–5 equivalents) is the critical control point in this reaction. A 1:1 ratio will inevitably lead to the formation of the symmetrical dimer N,N'-bis(6-methoxyquinolin-2-yl)piperazine, which is highly insoluble and difficult to separate.

Procedure:

-

Preparation: In a 100 mL RBF, dissolve 2-Chloro-6-methoxyquinoline (1.0 g, 5.16 mmol, 1.0 equiv) in DMF (10 mL).

-

Nucleophile Addition: Add Piperazine (2.22 g, 25.8 mmol, 5.0 equiv) and

(1.42 g, 10.3 mmol, 2.0 equiv).-

Note: While piperazine itself can act as a base, adding inorganic base ensures the piperazine remains unprotonated and nucleophilic.

-

-

Reaction: Heat the mixture to

under nitrogen atmosphere for 6–12 hours.-

Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The product will be significantly more polar than the chloro-quinoline but less polar than piperazine.

-

-

Workup (Acid-Base Purification Strategy):

-

Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layer with Water (

) and Brine ( -

Alternative Purification (High Purity): Extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated). Wash the organic phase (discard). Basify the aqueous phase with 6M NaOH to pH > 10. Extract back into DCM. This removes non-basic impurities.

-

Isolation: Dry the final organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Crystallization: The crude residue can often be recrystallized from Ethanol/Hexane or Diethyl Ether to yield off-white crystals.

Data Summary Table

| Parameter | Value / Condition |

| Stoichiometry | 1.0 (Electrophile) : 5.0 (Nucleophile) |

| Solvent | DMF (0.5 M concentration) |

| Temperature | |

| Time | 6–12 Hours |

| Typical Yield | 75% – 88% |

| Appearance | Off-white to pale yellow solid |

| Melting Point |

Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination mechanism (

Figure 2:

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

-

NMR (400 MHz,

-

Quinoline Protons: Look for the characteristic doublet at

7.8–8.0 ppm (H4) and doublet at -

Methoxy Group: Singlet at

3.8–3.9 ppm (3H). -

Piperazine Ring: Two distinct multiplets/triplets. The protons

to the quinoline nitrogen appear at

-

-

Mass Spectrometry (ESI+):

-

Expect a molecular ion peak

at m/z 244.1 .

-

-

HPLC Purity:

-

Target >98% purity (254 nm).

-

Impurity Check: Ensure absence of the dimer (Bis-quinolyl species, typically elutes much later due to high lipophilicity).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or hydrolysis | Increase temperature to |

| Dimer Formation | Insufficient Piperazine | Increase Piperazine equivalents to 5.0–10.0. |

| Sticky/Oily Product | Residual DMF | Perform rigorous water washes or use lyophilization. Recrystallize from |

| Starting Material Remains | Low reactivity | Add catalytic KI (10 mol%) to form the more reactive 2-iodo intermediate in situ (Finkelstein condition). |

References

-

Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

-

Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.

-

El-Feky, S. A., et al. (2011). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science.

-

PubChem Compound Summary . (n.d.). 2-(1-Piperazinyl)quinoline (Quipazine). National Center for Biotechnology Information.

-

Beilstein Journal of Organic Chemistry . (2016). Opportunities and challenges for direct C–H functionalization of piperazines.

Sources

Technical Application Note: Optimization of Crystallization Dynamics for High-Purity 6-Methoxy-2-piperazin-1-yl-quinoline

Abstract

The purification of 6-Methoxy-2-piperazin-1-yl-quinoline (often an intermediate in serotonin 5-HT receptor ligand synthesis) presents unique challenges due to the basicity of the piperazine moiety and the tendency of amino-quinolines to "oil out" rather than crystallize. This application note details two distinct crystallization protocols: a Kinetic Anti-Solvent method for bulk impurity removal (specifically excess piperazine) and a Thermodynamic Controlled Cooling method for achieving >99.5% HPLC purity and stable polymorph generation.

Introduction & Chemical Context

6-Methoxy-2-piperazin-1-yl-quinoline is a privileged scaffold in medicinal chemistry, particularly in the development of CNS-active agents targeting serotonergic pathways (e.g., 5-HT agonists/antagonists similar to Quipazine). The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methoxyquinoline with excess piperazine.

The Purification Challenge:

-

Excess Reagent: The reaction requires excess piperazine (often 3–5 equivalents) to prevent bis-substitution. This highly soluble base must be quantitatively removed.

-

Oiling Out: The molecule possesses a lipophilic quinoline core and a polar amine tail, creating "amphiphilic confusion" in solvent selection, often leading to liquid-liquid phase separation (oiling out) instead of nucleation.

-

Structural Analogs: Unreacted 2-chloro-6-methoxyquinoline (starting material) has similar solubility profiles in non-polar solvents.

Solubility Profiling & Solvent Selection

Effective crystallization requires a "Goldilocks" solvent system—high solubility at elevated temperatures and low solubility at ambient/sub-ambient temperatures. Based on Hansen Solubility Parameters (HSP) for amino-quinolines, the following profile is established:

Table 1: Solubility Profile of 6-Methoxy-2-piperazin-1-yl-quinoline

| Solvent System | Solubility (Hot) | Solubility (Cold) | Role in Protocol |

| Isopropanol (IPA) | High | Moderate | Primary Solvent (Cooling Method) |

| Ethanol (EtOH) | Very High | High | Solvent (requires anti-solvent) |

| Ethyl Acetate | Moderate | Low | Alternative Primary Solvent |

| Heptane | Low | Insoluble | Anti-Solvent (Lipophilic purge) |

| Water | Low (Free Base) | Insoluble | Anti-Solvent (Inorganic/Amine purge) |

| Toluene | High | Moderate | Not recommended (Solvates hard to dry) |

Protocol A: Kinetic Anti-Solvent Crystallization (Bulk Cleanup)

Objective: Rapid removal of excess piperazine and inorganic salts from the crude reaction mixture. Mechanism: The target molecule is lipophilic enough to precipitate when water is added to an alcoholic solution, while the excess piperazine (highly water-soluble) remains in the mother liquor.

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 g of crude 6-Methoxy-2-piperazin-1-yl-quinoline in 300 mL of Ethanol (absolute) at 50°C. Agitate until a clear dark solution is obtained.

-

Clarification: Filter the hot solution through a Celite pad to remove insoluble inorganic salts (NaCl/KCl byproduct from SNAr).

-

Nucleation Trigger: Maintain temperature at 45°C. Slowly add 150 mL of Deionized Water dropwise over 20 minutes.

-

Note: The solution will turn turbid.[1] Do not add water too fast, or the product will entrap impurities.

-

-

Crystal Growth: Cool the slurry to 20°C over 1 hour. Then, cool further to 0–5°C and hold for 2 hours.

-

Isolation: Filter the solid under vacuum.

-

Wash: Wash the cake with a cold 1:1 mixture of Ethanol/Water (50 mL). This step is critical to wash away the mother liquor containing the excess piperazine.

-

Drying: Dry at 45°C under vacuum.

Outcome: Yield ~85–90%.[2] Purity ~97-98%. This material is suitable for the next step or further recrystallization.

Protocol B: Thermodynamic Controlled Cooling Crystallization (Polymorph Control)

Objective: Generation of high-purity (>99.5%) crystalline material with a defined particle size distribution, suitable for formulation or biological testing. Mechanism: Exploiting the Metastable Zone Width (MSZW) in Isopropanol (IPA) to control nucleation and growth, preventing oiling out.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Controlled Cooling Crystallization in Isopropanol.

Step-by-Step Methodology:

-

Saturation: Charge 50 g of semi-pure material into a jacketed reactor. Add 250 mL Isopropanol (IPA) (5 volumes).

-

Dissolution: Heat to reflux (~82°C) with overhead stirring (200 RPM). Ensure complete dissolution.

-

MSZW Determination: Cool the solution naturally. Note: Unseeded solutions of this compound often supercool significantly before crashing out or oiling out.

-

Seeding Point: Cool the solution to 60°C . At this temperature, the solution is supersaturated but stable (Metastable Zone).

-

Seeding: Add 0.25 g (0.5 wt%) of pure seed crystals.

-

Why? Seeding provides a template for growth, preventing the formation of amorphous "oil" droplets and ensuring the correct polymorph.

-

-

Aging: Hold the temperature at 60°C for 30 minutes. This "Ostwald Ripening" phase consumes fines and stabilizes the seed bed.

-

Controlled Cooling: Initiate a linear cooling ramp of 0.3°C/min down to 5°C.

-

Critical: Faster cooling (>1°C/min) will likely trap impurities and may induce oiling out.

-

-

Final Hold: Hold at 5°C for 2 hours to maximize yield.

-

Filtration: Filter the white to off-white crystals. Wash with 25 mL of cold IPA.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

Caption: Fate of critical process impurities during the crystallization steps.

Troubleshooting & Validation

Common Issues:

-

Oiling Out: If the product separates as an oil at 60°C, the solution is too concentrated or the temperature is too high for the chosen solvent purity.

-

Fix: Add 10% more solvent or use a "seed-and-age" approach at a slightly lower supersaturation.

-

-

Color Retention: Quinoline derivatives can oxidize to yellow/brown N-oxides.

-

Fix: Add 1 wt% activated carbon during the hot dissolution step (Step 2 of Protocol B) and filter hot.

-

Analytical Validation:

-

HPLC: Purity should be >99.5% area.

-

XRPD (X-Ray Powder Diffraction): Confirm crystalline form (sharp peaks) vs. amorphous halo.

-

DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting point). Literature suggests a melting range around 82-89°C for similar hydrated/solvated forms, though the anhydrous free base may differ.

References

-

PubChem. 6-Methoxyquinoline Compound Summary.[3][4] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines Synthesis. J. Chem. Soc.[5] Available at: [Link]

- Google Patents.Method for synthetizing 6-methoxyquinoline (CN103804289A).

-

Malaria World. Synthesis and crystal structure of methoxy-quinoline derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 467. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Formulation of 6-Methoxy-2-piperazin-1-yl-quinoline for In Vivo Preclinical Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Methoxy-2-piperazin-1-yl-quinoline, a novel chemical entity (NCE) with potential therapeutic applications. Quinoline derivatives are a significant class of compounds in medicinal chemistry, often investigated for anticancer, antimalarial, and other activities.[1][2][3] However, like many NCEs, these molecules can exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and accurate assessment in in vivo studies.[4][5] This guide outlines a systematic, property-driven approach to developing robust and well-tolerated formulations for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in rodent models, ensuring data integrity and successful preclinical outcomes.

The Formulation Challenge: Why a Systematic Approach is Crucial

The therapeutic promise of any new compound can only be realized if it can be delivered effectively to the target site in a living system. A significant percentage of compounds currently in development, estimated to be as high as 90% for NCEs, are poorly water-soluble.[6] This low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability that can obscure the true pharmacodynamic and toxicological profile of the compound.[4][7]

Therefore, a "one-size-fits-all" approach to formulation is inadequate. The selection of excipients and vehicle systems must be a deliberate process, guided by the physicochemical properties of the active pharmaceutical ingredient (API). This guide is structured to lead the researcher from initial characterization to the development of route-specific formulations, explaining the causality behind each experimental choice.

Phase 1: Critical Pre-formulation Assessment

Before any formulation is prepared, a baseline understanding of the compound's solubility is paramount. This initial screening dictates the entire formulation strategy.

Protocol 1: Kinetic Solubility Screening

This protocol establishes a rapid assessment of 6-Methoxy-2-piperazin-1-yl-quinoline's solubility in a panel of common, well-characterized preclinical vehicles.

Objective: To determine the approximate solubility and identify promising vehicle systems for further development.

Materials:

-

6-Methoxy-2-piperazin-1-yl-quinoline powder

-

Panel of Vehicles (see Table 1)

-

96-well plates or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or LC-MS/MS system for quantification

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in an organic solvent where it is freely soluble (e.g., 100% DMSO).

-

Vehicle Plating: Add a fixed volume of each vehicle from Table 1 into separate wells or tubes.

-

Spiking: Add a small volume of the DMSO stock solution to each vehicle to reach a target final concentration (e.g., 200 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate/tubes and shake at room temperature for 2-4 hours to allow for equilibration.

-

Separation: Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate/vials and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Record the solubility in µg/mL or µM for each vehicle.

| Vehicle Category | Specific Vehicle | Rationale for Inclusion |

| Aqueous | Sterile Water | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Isotonic vehicle, mimics physiological pH.[8] | |

| Co-solvents | 50% Polyethylene Glycol 400 (PEG 400) in Water | Common solubilizing agent for polar compounds.[5] |

| 50% Propylene Glycol (PG) in Water | Another widely used co-solvent.[8] | |

| Surfactants | 1% Tween® 80 in Water | Non-ionic surfactant to improve wetting and solubility.[9] |

| 1% Solutol® HS 15 in Water | Solubilizing agent and emulsifier. | |

| Lipids | Corn Oil / Sesame Oil | For highly lipophilic compounds, suitable for PO/SC routes.[8] |

| Complexing Agents | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | Forms inclusion complexes to enhance solubility.[10][11] |

| Table 1: Recommended Vehicle Panel for Initial Solubility Screening |

Phase 2: Formulation Strategy & Development

The results from the pre-formulation assessment will guide the selection of an appropriate formulation strategy. The following decision tree illustrates this logical progression.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing formulations for common preclinical routes. Always prepare formulations freshly before each use to minimize stability issues. [10]

Protocol 2: Oral Gavage (PO) Formulations

Oral administration offers flexibility, allowing for either solutions or suspensions.

-

Rationale: This is a standard approach when solubility cannot be readily achieved. Methylcellulose acts as a suspending and viscosity-modifying agent to ensure uniform dosing.[10]

-

Procedure:

-

Calculate the required amount of 6-Methoxy-2-piperazin-1-yl-quinoline and vehicle for the entire study group, including ~20% overage.

-

Weigh the required amount of API into a glass mortar or appropriate homogenizer vessel.

-

Add a small amount of the 0.5% Methylcellulose vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This wetting step is critical to prevent particle agglomeration.

-

Gradually add the remaining vehicle in small portions while continuously mixing or homogenizing until the desired final volume is reached.

-

Visually inspect for homogeneity. The final product should be a uniform, milky suspension.

-

Stir the suspension continuously with a magnetic stir bar during dosing to prevent settling and ensure each animal receives the correct dose.

-

-

Rationale: This approach is used if solubility screening indicates co-solvents and surfactants can achieve the target concentration. This can improve absorption and reduce variability compared to a suspension.[5]

-

Procedure:

-

Weigh the required amount of API into a sterile glass vial.

-

Add the PEG 400 and Tween® 80 components. Vortex or sonicate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.

-

Once a clear solution is formed, add the water component dropwise while vortexing.

-

Observe the solution carefully for any signs of precipitation. If the solution remains clear, it is ready for use.

-

Protocol 3: Intraperitoneal (IP) Injection Formulation

-

Rationale: IP formulations should be as close to physiological conditions as possible to minimize irritation. A solubilized formulation is strongly preferred. High concentrations of organic solvents should be avoided.[12]

-

Vehicle: ≤10% DMSO / 10-20% Solutol® HS 15 / q.s. Sterile Saline

-

Procedure:

-

Weigh the API into a sterile, conical tube.

-

Add the DMSO and vortex until the API is completely dissolved. The volume of DMSO should be kept to the absolute minimum required for dissolution and must not exceed 10% of the final volume.[8]

-

Add the Solutol® HS 15 and mix thoroughly.

-

Add the sterile saline dropwise while vortexing. This is a critical step; rapid addition can cause the drug to precipitate.

-

Visually inspect the final solution to ensure it is clear and free of particulates.

-

Filter the final solution through a 0.22 µm sterile syringe filter before administration.

-

Protocol 4: Intravenous (IV) Injection Formulation

-

Rationale: IV formulations have the most stringent requirements. They must be sterile, clear, particle-free solutions to prevent the risk of embolism.[5] The pH and osmolality should be as close to physiological as possible.

-

Workflow:

-

Vehicle Example: 10% DMSO / 40% PEG 400 / 50% Sterile Saline (v/v/v)

-

Procedure:

-

Follow the workflow outlined in Figure 2 precisely.

-

All glassware must be sterile and depyrogenated.

-

The order of solvent addition is critical to maintain solubility. Dissolve the compound in the strong organic solvent first (DMSO), then dilute with the miscible co-solvent (PEG 400), and finally add the aqueous component slowly.

-

The final filtered solution should be administered promptly.

-

Administration Guidelines for Rodents

Adherence to established volume and needle gauge recommendations is essential for animal welfare and data quality.

| Species | Route | Max Volume (bolus) | Recommended Needle Gauge |

| Mouse | Oral (PO) | 10 mL/kg | 20-22 G (gavage needle) |

| Intraperitoneal (IP) | 10 mL/kg | 25-27 G | |

| Intravenous (IV) | 5 mL/kg | 27-30 G | |

| Rat | Oral (PO) | 10 mL/kg | 18-20 G (gavage needle) |

| Intraperitoneal (IP) | 10 mL/kg | 23-25 G | |

| Intravenous (IV) | 5 mL/kg | 25-27 G | |

| Table 2: Recommended Administration Volumes and Needle Gauges. Adapted from Boston University IACUC guidelines.[12] |

Conclusion

The successful in vivo evaluation of 6-Methoxy-2-piperazin-1-yl-quinoline is critically dependent on the development of an appropriate formulation. There is no single universal vehicle; the choice must be guided by empirical data derived from solubility screening. By following a systematic approach—characterizing solubility, selecting a strategy based on the intended route, and carefully preparing and inspecting the final dosage form—researchers can generate reliable and reproducible preclinical data, thereby accurately assessing the therapeutic potential of this promising compound.

References

- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- Knipp, G. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: Purdue University Research Repository.

-

Date, A. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 97(8), 3147–3174. Available at: [Link]

-

Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

- Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.

-

Lawrence, W. H., & Tuell, S. K. (1971). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Defense Technical Information Center. Available at: [Link]

-

Evotec. (n.d.). Early Formulation. Available at: [Link]

-

ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Vasanth, P. M., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Applied Pharmaceutical Science, 7(11), 222-229. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 1,2,3,4-Tetrahydro-6-methoxy-8-[4-(phenylmethyl)-1-piperazinyl]quinoline. CompTox Chemicals Dashboard. Available at: [Link]

-

Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine. PubChem. Available at: [Link]

-

Wolfensohn, S. (2013). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 52(5), 598–613. Available at: [Link]

-

Pharmaceutical Technology. (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available at: [Link]

-

MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

-

Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available at: [Link]

-

Open Access Journals. (2016). Excipients used in the Formulation of Tablets. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link]

-

SciSpace. (n.d.). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Scientific Working Group for the Analysis of Seized Drugs. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

-

PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available at: [Link]

-

Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem. Available at: [Link]

-